4-Amino-4'-bromdiphenylsulfon

Übersicht

Beschreibung

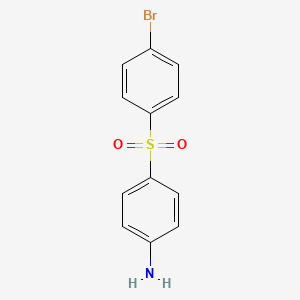

4-Amino-4'-bromodiphenylsulfone is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Amino-4'-bromodiphenylsulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-4'-bromodiphenylsulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4'-bromodiphenylsulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese neuer Verbindungen

„4-Amino-4'-bromdiphenylsulfon“ wurde bei der Entwicklung und Synthese neuer Verbindungen verwendet. Diese Verbindungen enthalten einen L-Valin-Rest und eine 4-[(4-bromphenyl)sulfonyl]phenyl-Gruppe. Sie gehören zu den Chemotypen N-Acyl-α-Aminosäuren, 4H-1,3-Oxazol-5-onen, 2-Acylamino-Ketonen und 1,3-Oxazolen . Die synthetisierten Verbindungen wurden mit verschiedenen spektroskopischen Techniken charakterisiert, und ihre Reinheit wurde mittels Reversed-Phase-HPLC überprüft .

Entwicklung von Polysulfonen

„this compound“ wird auch bei der Synthese von Polymeren verwendet, die eine Sulfonsäuregruppe enthalten. Diese Polymere, bekannt als Polysulfone, sind eine Klasse von Kondensationsheterokettenpolymeren, die Sulfonsäuregruppen (‒SO2–) in der Hauptkette enthalten . Die thermische Beständigkeit und die hohe Festigkeitseigenschaften aromatischer Polysulfone in einem weiten Temperaturbereich ermöglichen ihre Klassifizierung als Hochleistungspolymere .

Biologische Aktivität

4-Amino-4'-bromodiphenylsulfone (ABDS) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes recent findings on the biological activity of ABDS, supported by data tables and case studies.

Chemical Structure and Properties

ABDS is characterized by its diphenyl sulfone structure with an amino group and a bromine substituent. The presence of these functional groups influences its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ABDS, particularly against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of 4-Amino-4'-bromodiphenylsulfone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Streptococcus pneumoniae | 8 µg/mL |

The data indicates that ABDS exhibits varying levels of activity against different bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, ABDS has been investigated for anti-inflammatory effects . Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).

Case Study: Inhibition of COX-2 Activity

A study evaluated the effect of ABDS on COX-2 expression in vitro. The results demonstrated a significant reduction in COX-2 levels when treated with ABDS compared to control groups, indicating its potential utility in managing inflammatory diseases.

The mechanism by which ABDS exerts its biological effects is multifaceted. It is hypothesized that the bromine substituent enhances its nucleophilicity, allowing for better interaction with biological targets. The compound's ability to form hydrogen bonds may also facilitate stronger binding to target proteins.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of ABDS. Preliminary studies indicate that while ABDS shows promising biological activity, it also exhibits moderate toxicity at higher concentrations.

Table 2: Toxicity Profile of 4-Amino-4'-bromodiphenylsulfone

| Concentration (µg/mL) | Observed Toxicity Level | Reference |

|---|---|---|

| 10 | No observable toxicity | |

| 50 | Mild toxicity observed | |

| 100 | Significant toxicity |

These findings suggest that careful dosing will be necessary in therapeutic applications to balance efficacy and safety.

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFSNUDQTQPXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289205 | |

| Record name | 4-(4-Bromobenzene-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-22-8 | |

| Record name | 6626-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Bromobenzene-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.